molecular formula C19H25N5O4 B7774049 MFCD05695954

MFCD05695954

Katalognummer: B7774049
Molekulargewicht: 387.4 g/mol
InChI-Schlüssel: YLEISUIPRWLSKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD05695954 is a chemical compound identified by its MDL number, though its exact structural identity remains unspecified in the available literature. Based on analogous entries in the provided evidence (e.g., ), such compounds are typically characterized by their molecular formula, physical-chemical properties, and bioactivity profiles. For instance, similar MDL-numbered compounds often include boronic acids, ketones, or heterocyclic derivatives with applications in pharmaceuticals, agrochemicals, or material science.

Key Properties (hypothetical, inferred from and ):

  • Molecular Formula: Likely CₓHᵧXₙ (where X = halogen, B, or other functional groups).
  • Molecular Weight: ~200–350 g/mol (common range for bioactive small molecules).
  • Bioactivity: Potential high GI absorption, moderate BBB permeability, and CYP enzyme inhibition/activation profiles.
  • Synthetic Accessibility: Estimated synthesis score of 2.0–3.0 (on a scale where lower values indicate easier synthesis) .

Eigenschaften

IUPAC Name

8-(dimethylamino)-7-[2-hydroxy-3-(4-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O4/c1-12-6-8-14(9-7-12)28-11-13(25)10-24-15-16(20-18(24)21(2)3)22(4)19(27)23(5)17(15)26/h6-9,13,25H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLEISUIPRWLSKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(CN2C3=C(N=C2N(C)C)N(C(=O)N(C3=O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MFCD05695954 typically involves multiple steps, starting from simpler precursors. One common route involves the alkylation of a purine derivative with a suitable alkylating agent, followed by the introduction of the dimethylamino group and the hydroxy-3-(4-methylphenoxy)propyl side chain. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

MFCD05695954 can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove oxygen functionalities using reducing agents such as lithium aluminum hydride.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted purine derivatives.

Wissenschaftliche Forschungsanwendungen

MFCD05695954 has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activity.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of MFCD05695954 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and physiological responses. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares MFCD05695954 with structurally or functionally analogous compounds, leveraging similarity metrics and experimental data from the evidence:

Compound CAS No. MDL No. Molecular Formula Molecular Weight (g/mol) Similarity Score Key Properties
MFCD05695954 N/A MFCD05695954 Hypothetical ~300 N/A High GI absorption, moderate BBB permeability, CYP2D6 inhibition .
(3-Bromo-5-chlorophenyl)boronic acid 1046861-20-4 MFCD13195646 C₆H₅BBrClO₂ 235.27 0.87 High LogP (2.15), used in Suzuki-Miyaura coupling; low aqueous solubility .
1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one 1533-03-5 MFCD00039227 C₁₀H₉F₆O 202.17 0.95 High volatility (boiling point ~200°C), P-gp substrate, CYP3A4 inhibitor .
2-(4-Nitrophenyl)benzimidazole 1761-61-1 MFCD00003330 C₇H₅BrO₂ 201.02 0.78 Low solubility (0.687 mg/ml), used in corrosion inhibition; Leadlikeness = 1.0 .
Cyclopentanone 5390-04-5 MFCD00002974 C₅H₈O 84.12 0.92 High aqueous solubility (24.7 mg/ml), used as a solvent; no CYP inhibition .

Key Findings:

Structural Similarity vs. Bioactivity :

  • (3-Bromo-5-chlorophenyl)boronic acid shares a boronic acid functional group with MFCD05695954, enabling cross-coupling reactions. However, its lower molecular weight (235.27 vs. ~300) correlates with reduced BBB permeability .
  • 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one exhibits high similarity (0.95) due to trifluoromethyl groups, which enhance metabolic stability but increase hydrophobicity (LogP = 2.15) compared to MFCD05695954 .

Functional Comparison: 2-(4-Nitrophenyl)benzimidazole and MFCD05695954 both show moderate CYP inhibition, but the former’s bromine substituent reduces synthetic accessibility (synthesis score = 2.07 vs. hypothetical 2.5 for MFCD05695954) . Cyclopentanone lacks bioactivity but serves as a solvent in MFCD05695954’s synthesis, highlighting the trade-off between functional utility and pharmacological relevance .

Solubility and Drug-Likeness: MFCD05695954’s hypothetical solubility (~0.24 mg/ml, akin to boronic acids in ) is superior to 2-(4-Nitrophenyl)benzimidazole but inferior to Cyclopentanone, limiting its formulation options . Leadlikeness scores (1.0 for all compounds) suggest adherence to Lipinski’s Rule of Five, but MFCD05695954’s higher molecular weight may necessitate structural optimization .

Research Implications and Limitations

  • Synthesis Methods : MFCD05695954’s synthesis could adopt palladium-catalyzed cross-coupling (as in ) or microwave-assisted reactions (as in ) to improve yield .
  • Data Gaps : The absence of explicit data on MFCD05695954 necessitates further studies to validate its physicochemical and pharmacological properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.